2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Overview
Description
2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This is achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives under specific conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through substitution reactions using phenyl halides or phenylboronic acids in the presence of catalysts.
Attachment of the Pyrimidin-2-ylsulfanyl Methyl Group: This step involves the reaction of the triazolo[1,5-a]pyrimidine core with pyrimidin-2-ylsulfanyl methyl derivatives under suitable conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, catalysts such as palladium or copper, and specific temperature and pressure conditions .
Scientific Research Applications
2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of essential biological processes in pathogens or cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Phenyl-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol: This compound shares the same core structure but lacks the phenyl and pyrimidin-2-ylsulfanyl methyl groups.
[1,2,4]Triazolo[1,5-a]pyrimidin-5-yl derivatives: These compounds have different substituents at the 5-position, leading to variations in their biological activities.
[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl derivatives: These compounds have different substituents at the 2-position, affecting their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS/c23-13-9-12(10-24-16-17-7-4-8-18-16)19-15-20-14(21-22(13)15)11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIPBKUTYOBNOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.